molecular formula C9H5F2N3 B13138626 2-(Difluoromethyl)-3-ethynylimidazo[1,2-b]pyridazine

2-(Difluoromethyl)-3-ethynylimidazo[1,2-b]pyridazine

Cat. No.: B13138626
M. Wt: 193.15 g/mol
InChI Key: TVFBOJWQFDDGQQ-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-3-ethynylimidazo[1,2-b]pyridazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound features a unique structure that combines a difluoromethyl group and an ethynyl group attached to an imidazo[1,2-b]pyridazine core. The presence of these functional groups imparts distinct chemical properties and biological activities, making it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-3-ethynylimidazo[1,2-b]pyridazine typically involves multi-step procedures starting from readily available precursors. One common synthetic route includes:

    Formation of the Imidazo[1,2-b]pyridazine Core: This step often involves the cyclization of a suitable pyridazine derivative with an imidazole precursor under acidic or basic conditions.

    Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne reacts with a halogenated imidazo[1,2-b]pyridazine in the presence of a palladium catalyst and a copper co-catalyst.

    Addition of the Difluoromethyl Group: The difluoromethyl group is typically introduced using a difluoromethylating reagent such as diethylaminosulfur trifluoride (DAST) or a similar fluorinating agent.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may be optimized to enhance yield and reduce costs. This often involves:

    Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, solvent, and reaction time to maximize efficiency.

    Use of Continuous Flow Chemistry: Implementing continuous flow reactors to improve reaction control and scalability.

    Purification Techniques: Employing advanced purification methods like crystallization, chromatography, or distillation to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-3-ethynylimidazo[1,2-b]pyridazine can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds under specific conditions.

    Reduction: The difluoromethyl group can be reduced to a methyl group using strong reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazo[1,2-b]pyridazine core.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Conversion to 2-(methyl)-3-ethynylimidazo[1,2-b]pyridazine.

    Substitution: Formation of substituted imidazo[1,2-b]pyridazines with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in modulating biological pathways and interactions with biomolecules.

    Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-3-ethynylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)-3-ethynylimidazo[1,2-b]pyridazine
  • 2-(Difluoromethyl)-3-ethynylimidazo[1,2-a]pyrazine
  • 2-(Difluoromethyl)-3-ethynylimidazo[1,2-c]pyrimidine

Comparison

Properties

Molecular Formula

C9H5F2N3

Molecular Weight

193.15 g/mol

IUPAC Name

2-(difluoromethyl)-3-ethynylimidazo[1,2-b]pyridazine

InChI

InChI=1S/C9H5F2N3/c1-2-6-8(9(10)11)13-7-4-3-5-12-14(6)7/h1,3-5,9H

InChI Key

TVFBOJWQFDDGQQ-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(N=C2N1N=CC=C2)C(F)F

Origin of Product

United States

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